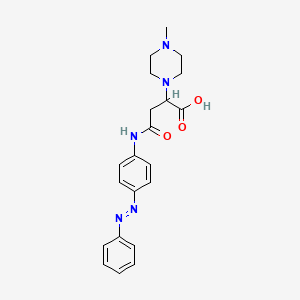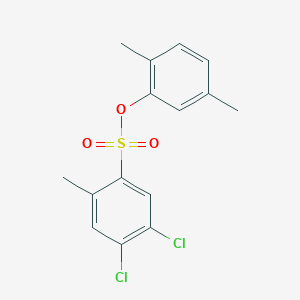![molecular formula C22H15ClN2O3 B2681062 (2Z)-N-acetyl-6-chloro-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide CAS No. 330158-22-0](/img/structure/B2681062.png)
(2Z)-N-acetyl-6-chloro-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N-acetyl-6-chloro-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a naphthalene moiety, and an acetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-6-chloro-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through a cyclization reaction of appropriate precursors. The naphthalene moiety is then introduced via a substitution reaction, followed by the acetylation of the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-N-acetyl-6-chloro-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted chromene derivatives, which can have different functional groups replacing the chlorine atom or modifying the imine group .
Aplicaciones Científicas De Investigación
(2Z)-N-acetyl-6-chloro-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mecanismo De Acción
The mechanism of action of (2Z)-N-acetyl-6-chloro-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
What sets (2Z)-N-acetyl-6-chloro-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide apart is its unique combination of a chromene core, a naphthalene moiety, and an acetyl group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
N-acetyl-6-chloro-2-naphthalen-1-yliminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c1-13(26)24-21(27)18-12-15-11-16(23)9-10-20(15)28-22(18)25-19-8-4-6-14-5-2-3-7-17(14)19/h2-12H,1H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWWIPFYUFVZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2680980.png)

![N-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B2680983.png)

![2-(2-methoxyphenoxy)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B2680991.png)

![5-(furan-2-yl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2680993.png)
![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2680994.png)


![6-chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2680998.png)
![3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine](/img/structure/B2680999.png)
![N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2681002.png)
